![molecular formula C14H13F3N6O2S2 B2630688 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034520-63-1](/img/structure/B2630688.png)
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves adding ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis
The structure of the compound is based on fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
One prominent area of research involves the inhibition of human carbonic anhydrase isozymes, particularly targeting cytosolic isoforms and tumor-associated isoforms such as hCA IX and XII. Sulfonamides incorporating various moieties have demonstrated significant inhibitory activity against these enzymes, indicating their potential for developing anticancer strategies. The inhibition of these isozymes can disrupt tumor acid-base balance and growth, showcasing the compound's relevance in cancer research (Alafeefy et al., 2015).
Antimicrobial Applications
Another application is in the synthesis of sulfonamides and sulfinyl derivatives with antimicrobial properties. Research into these compounds has explored their potential in combating microbial infections, indicating their importance in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Insecticidal Agents
Additionally, the synthesis of sulfonamide-bearing thiazole derivatives has been investigated for their potential as insecticidal agents. These compounds have shown significant toxic effects against the cotton leafworm, Spodoptera littoralis, suggesting their application in agricultural pest management (Soliman et al., 2020).
Herbicidal Activity
Research has also been conducted on the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. These compounds have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates, showcasing their potential in weed management (Moran, 2003).
Mécanisme D'action
Target of Action
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide primarily targets specific enzymes involved in cellular signaling pathways. These enzymes include protein kinases, which play a crucial role in regulating various cellular processes such as growth, differentiation, and apoptosis. By inhibiting these enzymes, this compound can modulate cellular functions and potentially treat diseases associated with dysregulated kinase activity .
Mode of Action
This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from phosphorylating their substrates. As a result, the downstream signaling pathways that rely on these phosphorylation events are disrupted. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The biochemical pathways affected by this compound include the MAPK/ERK and PI3K/AKT pathways. These pathways are critical for cell survival, proliferation, and differentiation. By inhibiting key enzymes in these pathways, this compound can induce apoptosis and inhibit tumor growth. Additionally, the compound may affect other signaling cascades involved in inflammation and immune responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is likely to be well-absorbed due to its small molecular size and lipophilic nature. It can distribute widely in the body, crossing cellular membranes to reach its target sites. Metabolism primarily occurs in the liver, where it is converted into active or inactive metabolites. Finally, the compound and its metabolites are excreted through the kidneys. These pharmacokinetic properties influence the bioavailability and therapeutic efficacy of this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness. Additionally, interactions with other drugs or biomolecules can impact its binding to target enzymes, potentially enhancing or diminishing its therapeutic effects. Understanding these environmental influences is crucial for optimizing the use of this compound in clinical settings.
Orientations Futures
Triazole compounds have been found to show versatile biological activities and are commonly used in medicinal chemistry . Therefore, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .
Analyse Biochimique
Biochemical Properties
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes and receptors, exhibiting versatile biological activities . This compound may interact with enzymes such as c-Met and VEGFR-2, inhibiting their activity and thereby affecting cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with signaling pathways and inducing apoptosis . This compound may also impact gene expression by binding to specific DNA sequences or transcription factors.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to enzymes such as c-Met and VEGFR-2, inhibiting their kinase activity and thereby blocking downstream signaling pathways . Additionally, it may induce changes in gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, such as off-target interactions and cellular toxicity . Threshold effects may also be observed, where a minimum concentration is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, triazole derivatives can affect the metabolism of nucleotides, amino acids, and lipids by modulating the activity of key enzymes . This compound may also influence the production of reactive oxygen species and other metabolic intermediates.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and localization . Additionally, its distribution within different cellular compartments can affect its accumulation and activity. For example, triazole derivatives may be transported to the nucleus, mitochondria, or other organelles, where they exert their effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For instance, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production.
Propriétés
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O2S2/c15-14(16,17)8-4-5-23-11(6-8)19-20-12(23)7-18-27(24,25)10-3-1-2-9-13(10)22-26-21-9/h1-3,8,18H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMRZWVIXFYGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CC4=NSN=C43)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2630605.png)
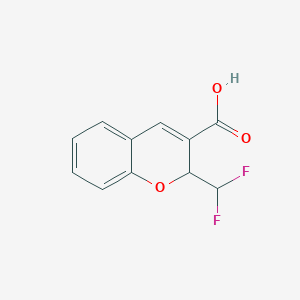

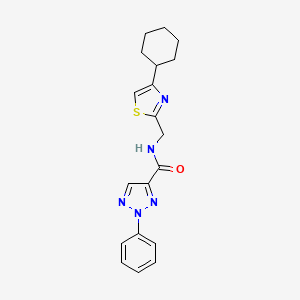
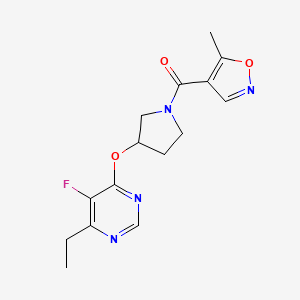
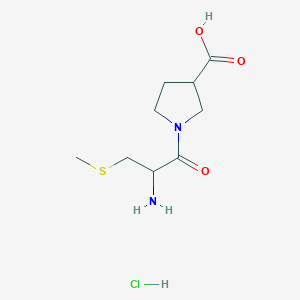
![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)

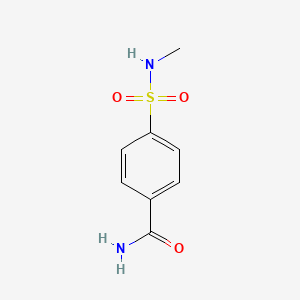
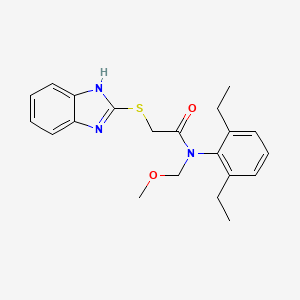
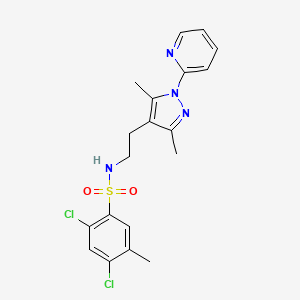
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

![3'-(4-methylphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B2630627.png)